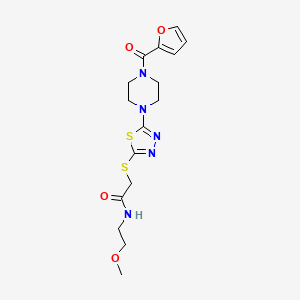
5-Chloro-4-(difluoromethyl)-1,3-thiazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-(difluoromethyl)-1,3-thiazole-2-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in the field of medicine and drug development. This compound has shown promising results in various scientific research studies, making it a subject of interest for many researchers.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-(difluoromethyl)-1,3-thiazole-2-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, thereby preventing the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in various scientific research studies. It has been found to have antimicrobial properties and has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been studied for its potential use in the treatment of cancer and has shown promising results in inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Chloro-4-(difluoromethyl)-1,3-thiazole-2-carboxylic acid in lab experiments is its potential use as a broad-spectrum antimicrobial agent. It has been shown to be effective against various microorganisms such as bacteria and fungi. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before use.
Zukünftige Richtungen
There are several future directions for research on 5-Chloro-4-(difluoromethyl)-1,3-thiazole-2-carboxylic acid. One of the areas of interest is its potential use in the treatment of cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the development of new cancer therapies. Additionally, more research is needed to evaluate the toxicity and safety of this compound before it can be used in clinical trials.
Synthesemethoden
The synthesis of 5-Chloro-4-(difluoromethyl)-1,3-thiazole-2-carboxylic acid can be accomplished through several methods. One of the most commonly used methods is the reaction of 4-difluoromethyl-2,6-dimethylthiazole with chloroacetyl chloride in the presence of a base such as pyridine. The resulting product is then treated with sodium hydroxide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The compound 5-Chloro-4-(difluoromethyl)-1,3-thiazole-2-carboxylic acid has been studied extensively for its potential applications in the field of medicine and drug development. It has been found to have antimicrobial properties and has been tested against various microorganisms such as bacteria and fungi. It has also been studied for its potential use in the treatment of cancer and has shown promising results in inhibiting the growth of cancer cells.
Eigenschaften
IUPAC Name |
5-chloro-4-(difluoromethyl)-1,3-thiazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2NO2S/c6-2-1(3(7)8)9-4(12-2)5(10)11/h3H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCPPKBYVLVHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)C(=O)O)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Chlorophenyl)methyl]{4-[(4-fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyri midin-6-yl}amine](/img/structure/B2979305.png)



![4-(4-Methylpiperazin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2979311.png)
![3-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2979312.png)
![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethan-1-one](/img/structure/B2979315.png)
![N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2979317.png)
![N-[2-(benzenesulfonamido)ethyl]prop-2-enamide](/img/structure/B2979318.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2979323.png)
![N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2979325.png)
![2,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2979326.png)